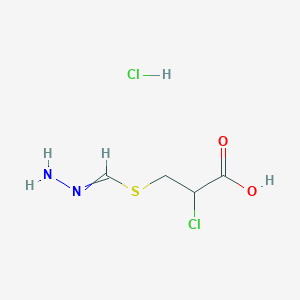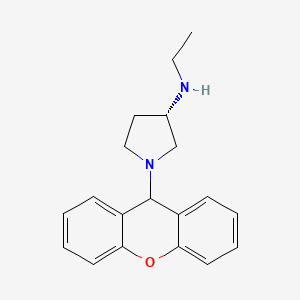
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, an ethyl group, and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves several steps. One common method includes the reaction of 9H-xanthene-9-carbaldehyde with N-ethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- can be compared with other similar compounds, such as:
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, D-®-: This is the enantiomer of the L-(S)- form and may exhibit different biological activities.
N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine: A similar compound with slight structural variations that can affect its chemical properties and applications.
The uniqueness of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.
Propiedades
Número CAS |
52963-47-0 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3S)-N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H22N2O/c1-2-20-14-11-12-21(13-14)19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19/h3-10,14,19-20H,2,11-13H2,1H3/t14-/m0/s1 |
Clave InChI |
VHOQCSPRSPJIAH-AWEZNQCLSA-N |
SMILES isomérico |
CCN[C@H]1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canónico |
CCNC1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
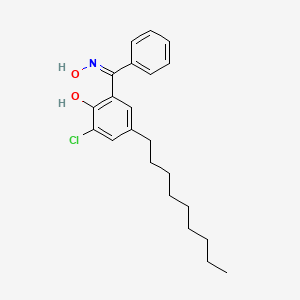
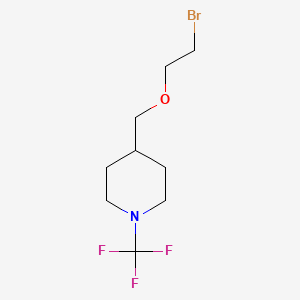
![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
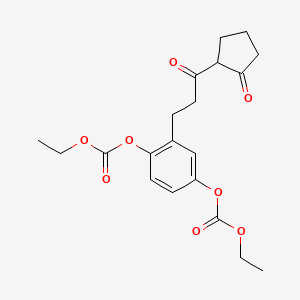


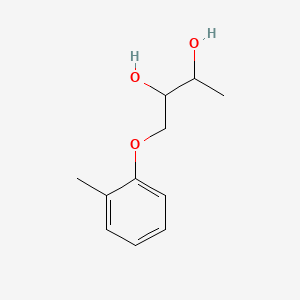
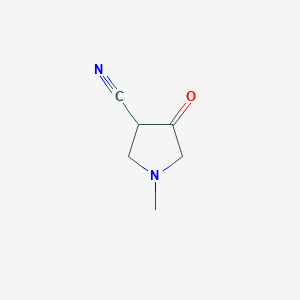
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)



